11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione
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Overview
Description
11-(1-Adamantylmethyl)-11-azatetracyclo[65202,709,13]pentadeca-2,4,6-triene-10,12,14-trione is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its adamantylmethyl group, which imparts significant stability and rigidity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione typically involves multi-step organic reactions. The process begins with the preparation of the adamantylmethyl precursor, followed by cyclization reactions to form the tetracyclic core. Key steps include:
Formation of Adamantylmethyl Precursor: This involves the alkylation of adamantane with suitable reagents to introduce the methyl group.
Cyclization Reactions: The precursor undergoes cyclization under controlled conditions, often involving catalysts and specific temperature settings to ensure the formation of the tetracyclic structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or organometallic reagents under controlled temperature and solvent conditions.
Major Products
Scientific Research Applications
11-(1-Adamantylmethyl)-11-azatetracyclo[65202,7
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione involves its interaction with specific molecular targets and pathways. The adamantylmethyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate various biological processes, leading to the observed bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-11-phenyl-1-pyridin-4-yl-11,14-diazatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,15-trione
- 11-phenyl-1-pyridin-3-yl-8-(pyridin-3-ylmethyl)-11,14-diazatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,15-trione
Uniqueness
Compared to similar compounds, 11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione stands out due to its adamantylmethyl group, which imparts enhanced stability and unique bioactive properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
11-(1-adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-19-8-18-16-3-1-2-4-17(16)20(19)22-21(18)23(28)26(24(22)29)12-25-9-13-5-14(10-25)7-15(6-13)11-25/h1-4,13-15,18,20-22H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZOJORAVWTNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(=O)C5C6CC(=O)C(C5C4=O)C7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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